molecular formula C19H24N2O2 B5650222 N-[4-(diethylamino)phenyl]-2-(3-methylphenoxy)acetamide CAS No. 5622-54-8

N-[4-(diethylamino)phenyl]-2-(3-methylphenoxy)acetamide

Cat. No.: B5650222
CAS No.: 5622-54-8
M. Wt: 312.4 g/mol
InChI Key: BTIFRCIJQVXAER-UHFFFAOYSA-N
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Description

N-[4-(diethylamino)phenyl]-2-(3-methylphenoxy)acetamide is a chemical compound with the molecular formula C19H24N2O2 It is known for its unique structure, which includes a diethylamino group attached to a phenyl ring, and a methylphenoxy group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(diethylamino)phenyl]-2-(3-methylphenoxy)acetamide typically involves the reaction of 4-(diethylamino)aniline with 2-(3-methylphenoxy)acetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and prevent side reactions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[4-(diethylamino)phenyl]-2-(3-methylphenoxy)acetamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[4-(diethylamino)phenyl]-2-(3-methylphenoxy)acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[4-(diethylamino)phenyl]-2-(3-methylphenoxy)acetamide involves its interaction with specific molecular targets. The diethylamino group can interact with biological receptors or enzymes, leading to modulation of their activity. The phenoxy group may enhance the compound’s binding affinity and specificity towards its targets. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(diethylamino)phenyl]-2-(3-methylphenoxy)acetamide is unique due to the presence of the diethylamino group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and reactivity, making it a valuable intermediate in various synthetic processes. Additionally, the combination of the phenoxy and acetamide moieties contributes to its versatility in different applications .

Properties

IUPAC Name

N-[4-(diethylamino)phenyl]-2-(3-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2/c1-4-21(5-2)17-11-9-16(10-12-17)20-19(22)14-23-18-8-6-7-15(3)13-18/h6-13H,4-5,14H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTIFRCIJQVXAER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)NC(=O)COC2=CC=CC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30352680
Record name N-[4-(diethylamino)phenyl]-2-(3-methylphenoxy)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30352680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5622-54-8
Record name N-[4-(diethylamino)phenyl]-2-(3-methylphenoxy)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30352680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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